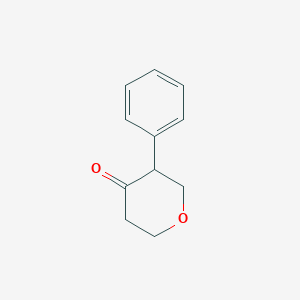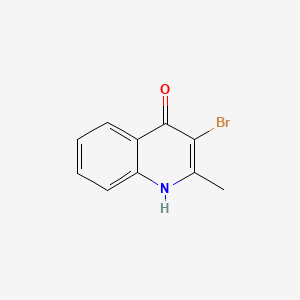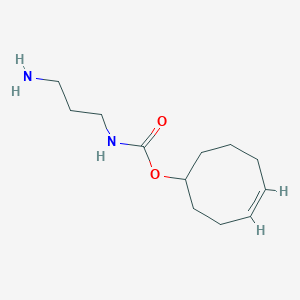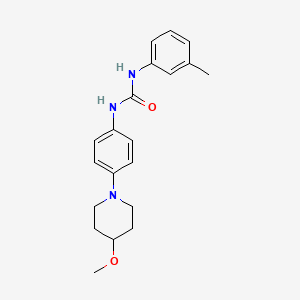![molecular formula C19H13BrClNOS B2695630 N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-chlorobenzenecarboxamide CAS No. 339031-30-0](/img/structure/B2695630.png)
N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-chlorobenzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps. The design and synthesis of novel compounds, containing in their molecules an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, which belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .Molecular Structure Analysis
The molecular formula of this compound is C19H13BrClNO3S. It contains elements such as carbon, hydrogen, bromine, chlorine, nitrogen, oxygen, and sulfur.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 356.67 . It is a powder at room temperature .Applications De Recherche Scientifique
Synthesis and Characterization of N-Substituted Sulfanilamide Derivatives
Research on N-substituted sulfanilamide derivatives, including a compound similar to N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-chlorobenzenecarboxamide, focuses on their synthesis, characterization, and potential applications. A study by Lahtinen et al. (2014) synthesized various sulfanilamide derivatives, examining their crystal structures, thermal properties, and antimicrobial activities. These compounds were characterized using a range of spectroscopic and crystallographic methods, revealing distinct molecular conformations and hydrogen bonding networks. Although the derivatives showed no significant antibacterial activity, their structural and thermal analysis contributes to the understanding of such compounds' physicochemical properties (Lahtinen et al., 2014).
Reactivity Enhancement through Functionalized Oligo(p-phenylene sulfide)s
In a study on oligo(phenylene sulfide) (OPS), Tsuchida et al. (1995) explored the modification of OPS chains with reactive end groups, such as chloro, bromo, and carboxyl, to enhance their reactivity. This work aimed at synthesizing linear oligo(p-phenylene sulfide) terminated with reactive groups through oxidative polymerization and subsequent reactions for creating polyamide-graft-OPS copolymers. This research highlights the potential of functionalized OPS in developing advanced materials with tailored properties (Tsuchida et al., 1995).
Advances in Amide and Sulfonamide Chemistry
Further studies in the field of amide and sulfonamide chemistry reveal a variety of synthetic approaches and applications. For instance, the synthesis of novel α,β-unsaturated N-methoxy-N-methylamides demonstrates the utility of phenyl(N-methoxy-N-methylcarbamoylmethyl)sulfoxide for homologating alkyl halides, showcasing the versatility of amide compounds in organic synthesis (Beney et al., 1998). Another significant contribution comes from the development of new aromatic sulfonamide inhibitors for carbonic anhydrases, indicating the relevance of sulfonamide derivatives in medicinal chemistry and enzyme inhibition (Supuran et al., 2013).
Mécanisme D'action
Target of Action
Similar compounds have been shown to have antimicrobial action against bacterial and fungal strains .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes that result in its antimicrobial activity .
Result of Action
It has been suggested that the compound has promising potential for developing novel antimicrobial agents to fight gram-positive pathogens, particularly enterococcus faecium biofilm-associated infections .
Analyse Biochimique
Biochemical Properties
The compound has been synthesized and characterized through various spectroscopic techniques
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-chlorobenzamide in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-chlorobenzamide at different dosages in animal models have not been reported. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-chlorobenzamide within cells and tissues are not yet understood. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
N-[4-(4-bromophenyl)sulfanylphenyl]-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrClNOS/c20-14-4-8-17(9-5-14)24-18-10-6-16(7-11-18)22-19(23)13-2-1-3-15(21)12-13/h1-12H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMBZQHYXAIRFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(4-Methylpiperidino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2695547.png)
![3-amino-1-[(E)-[1-(furan-2-yl)ethylidene]amino]thiourea](/img/structure/B2695548.png)
![8-(Cyclopropylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2695549.png)




![3-{3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2695556.png)

![(8S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B2695562.png)

![2-Amino-6-benzyl-4-(2-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2695565.png)
![methyl 3-(N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2695566.png)
![methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl)oxy)propanoate](/img/structure/B2695568.png)
